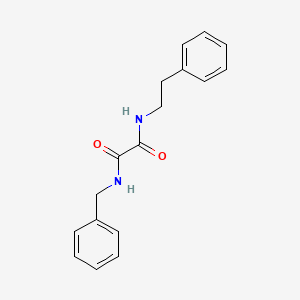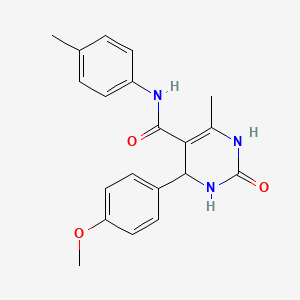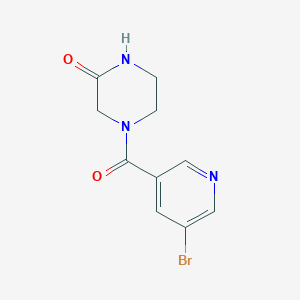![molecular formula C12H17N3O2 B6575952 N-(2-methylpropyl)-N'-[(pyridin-3-yl)methyl]ethanediamide CAS No. 331863-05-9](/img/structure/B6575952.png)
N-(2-methylpropyl)-N'-[(pyridin-3-yl)methyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylpropyl)-N'-[(pyridin-3-yl)methyl]ethanediamide, also known as MPPED, is a diamide compound with a structure composed of two nitrogen atoms and two methyl groups. It is a colorless, odorless, and crystalline solid. MPPED has been studied for its potential applications in various scientific fields including drug synthesis, biochemistry, and physiology.
Mecanismo De Acción
N-(2-methylpropyl)-N'-[(pyridin-3-yl)methyl]ethanediamide has been studied for its potential mechanism of action. It has been found to interact with various receptors in the body, including the serotonin and dopamine receptors. It is thought to act as an agonist at these receptors, which can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects
N-(2-methylpropyl)-N'-[(pyridin-3-yl)methyl]ethanediamide has been studied for its potential biochemical and physiological effects. It has been found to have a variety of effects on the body, including increased alertness, improved cognitive performance, and increased energy. It has also been found to act as an anti-inflammatory and to reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methylpropyl)-N'-[(pyridin-3-yl)methyl]ethanediamide has several advantages and limitations for lab experiments. One of the main advantages of N-(2-methylpropyl)-N'-[(pyridin-3-yl)methyl]ethanediamide is its low cost and ease of synthesis. It is also highly stable and can be stored for long periods of time. However, N-(2-methylpropyl)-N'-[(pyridin-3-yl)methyl]ethanediamide is not water-soluble and must be dissolved in an organic solvent for use in experiments.
Direcciones Futuras
There are several potential future directions for research involving N-(2-methylpropyl)-N'-[(pyridin-3-yl)methyl]ethanediamide. One possibility is to further investigate its mechanism of action and its effects on various biochemical and physiological processes. Additionally, further studies could be conducted to explore the structure-activity relationships of N-(2-methylpropyl)-N'-[(pyridin-3-yl)methyl]ethanediamide and its derivatives. Finally, research could also be conducted to explore the potential applications of N-(2-methylpropyl)-N'-[(pyridin-3-yl)methyl]ethanediamide in drug synthesis and other areas of research.
Métodos De Síntesis
N-(2-methylpropyl)-N'-[(pyridin-3-yl)methyl]ethanediamide can be synthesized using a variety of methods. One of the most common methods is the reaction of pyridine-3-ylmethanol and 2-methylpropyl isocyanate in the presence of a base. This reaction results in the formation of a diamide compound with a structure composed of two nitrogen atoms and two methyl groups. This method is simple and efficient, and can be scaled up for industrial production.
Aplicaciones Científicas De Investigación
N-(2-methylpropyl)-N'-[(pyridin-3-yl)methyl]ethanediamide has been studied for its potential applications in various scientific fields. It has been used in the synthesis of drugs, and has also been studied for its biochemical and physiological effects. N-(2-methylpropyl)-N'-[(pyridin-3-yl)methyl]ethanediamide has also been used to study the mechanism of action of various compounds, as well as to investigate the structure-activity relationships of various compounds.
Propiedades
IUPAC Name |
N'-(2-methylpropyl)-N-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-9(2)6-14-11(16)12(17)15-8-10-4-3-5-13-7-10/h3-5,7,9H,6,8H2,1-2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPLARYHXCDUJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-isobutyl-N2-(pyridin-3-ylmethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methoxy-5-methylphenyl)-3-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]urea](/img/structure/B6575873.png)
![3,4-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide](/img/structure/B6575878.png)
![3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide](/img/structure/B6575887.png)
![2,4-dimethyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide](/img/structure/B6575899.png)
![5-bromo-2-ethoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide](/img/structure/B6575906.png)
![4-chloro-N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl}benzamide](/img/structure/B6575916.png)

![N'-(3-fluorophenyl)-N-[(furan-2-yl)methyl]ethanediamide](/img/structure/B6575929.png)
![1,3-dimethyl-5-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B6575937.png)
![3-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6575938.png)


![N'-(2-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B6575958.png)
![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B6575966.png)